Fmoc-O-スルホ-L-チロシンナトリウム塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

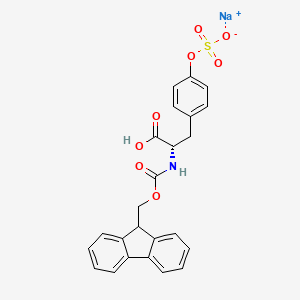

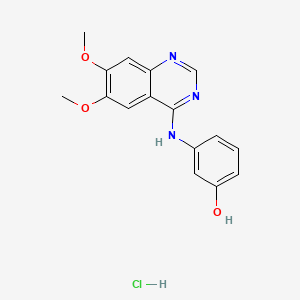

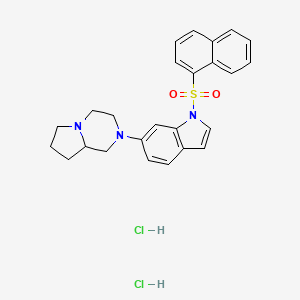

Fmoc-O-Sulfo-L-Tyrosine sodium salt: is a derivative of the amino acid tyrosine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a sulfonate group. This compound is primarily used in peptide synthesis and proteomics studies due to its ability to introduce sulfotyrosine residues into peptides .

科学的研究の応用

Chemistry

Peptide Synthesis: Fmoc-O-Sulfo-L-Tyrosine sodium salt is used to introduce sulfotyrosine residues into peptides, which are important for studying protein phosphorylation.

Biology

Medicine

Drug Development: Sulfotyrosine-containing peptides are used in the development of therapeutic agents targeting specific protein interactions.

Industry

作用機序

Target of Action

Fmoc-O-Sulfo-L-Tyrosine sodium salt, also known as FMOC-TYR(SO3H)-OH SODIUM SALT, is primarily used as a building block in the solid-phase synthesis of sulfotyrosine peptides . The primary targets of this compound are therefore the peptide chains that are being synthesized.

Mode of Action

The compound acts as a protected tyrosine derivative. The Fmoc group in the compound serves as a protective group for the tyrosine amino acid during peptide synthesis . This protection allows for the selective addition of amino acids to the peptide chain. The Fmoc group is typically removed with a base such as pyridine .

Biochemical Pathways

The compound plays a crucial role in the synthesis of sulfotyrosine peptides . Tyrosine is a very important amino acid - one of the few amino acids which is phosphorylated to vary the physical properties of the peptides . It is also a precursor for the formation of iodinated thyroid hormones .

Result of Action

The result of the action of Fmoc-O-Sulfo-L-Tyrosine sodium salt is the successful synthesis of sulfotyrosine peptides . These peptides can then be used in various research and therapeutic applications.

Action Environment

The action of Fmoc-O-Sulfo-L-Tyrosine sodium salt is highly dependent on the specific conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can all influence the efficacy and stability of the compound. For example, the compound is typically stored at temperatures between 0-8°C .

生化学分析

Biochemical Properties

Fmoc-O-Sulfo-L-Tyrosine sodium salt plays a significant role in biochemical reactions, particularly in the synthesis of sulfotyrosine peptides. It interacts with various enzymes and proteins, including tyrosine kinases and phosphatases, which are involved in phosphorylation and dephosphorylation processes. These interactions are crucial for regulating cellular signaling pathways and maintaining cellular homeostasis. The sulfo group on the tyrosine residue can mimic the phosphorylated state of tyrosine, making Fmoc-O-Sulfo-L-Tyrosine sodium salt a valuable tool for studying protein phosphorylation and signal transduction .

Cellular Effects

Fmoc-O-Sulfo-L-Tyrosine sodium salt influences various cellular processes, including cell signaling, gene expression, and metabolism. By mimicking the phosphorylated state of tyrosine, it can modulate the activity of tyrosine kinases and phosphatases, thereby affecting downstream signaling pathways. This compound can also impact gene expression by altering the phosphorylation status of transcription factors and other regulatory proteins. Additionally, Fmoc-O-Sulfo-L-Tyrosine sodium salt can influence cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of Fmoc-O-Sulfo-L-Tyrosine sodium salt involves its interaction with various biomolecules, including enzymes and proteins. The Fmoc group protects the tyrosine residue during peptide synthesis, while the sulfo group enhances its reactivity. Upon removal of the Fmoc group, the sulfo-tyrosine residue can participate in biochemical reactions, such as phosphorylation and dephosphorylation. This compound can act as a substrate or inhibitor for tyrosine kinases and phosphatases, thereby modulating their activity and influencing cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-O-Sulfo-L-Tyrosine sodium salt can change over time due to its stability and degradation. This compound is generally stable when stored at low temperatures (0-8°C) and protected from light and moisture. Prolonged exposure to adverse conditions can lead to degradation and loss of activity. In vitro and in vivo studies have shown that the long-term effects of Fmoc-O-Sulfo-L-Tyrosine sodium salt on cellular function can vary depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of Fmoc-O-Sulfo-L-Tyrosine sodium salt in animal models can vary with different dosages. At low doses, this compound can modulate cellular signaling pathways and gene expression without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and inducing apoptosis. Threshold effects have been observed in studies, indicating that the optimal dosage of Fmoc-O-Sulfo-L-Tyrosine sodium salt is crucial for achieving the desired biological effects without causing harm .

Metabolic Pathways

Fmoc-O-Sulfo-L-Tyrosine sodium salt is involved in various metabolic pathways, particularly those related to protein phosphorylation and signal transduction. It interacts with enzymes such as tyrosine kinases and phosphatases, which regulate the phosphorylation status of proteins. This compound can also affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in metabolic pathways. The sulfo group on the tyrosine residue can mimic the phosphorylated state, making Fmoc-O-Sulfo-L-Tyrosine sodium salt a valuable tool for studying metabolic processes .

Transport and Distribution

The transport and distribution of Fmoc-O-Sulfo-L-Tyrosine sodium salt within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters and can bind to proteins that facilitate its distribution within the cell. The localization and accumulation of Fmoc-O-Sulfo-L-Tyrosine sodium salt can affect its activity and function, making it important to understand its transport and distribution mechanisms .

Subcellular Localization

The subcellular localization of Fmoc-O-Sulfo-L-Tyrosine sodium salt is determined by its targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular processes. The localization of Fmoc-O-Sulfo-L-Tyrosine sodium salt can influence its activity and function, making it important to study its subcellular distribution and targeting mechanisms .

準備方法

Synthetic Routes and Reaction Conditions

Fmoc Protection: The synthesis begins with the protection of the amino group of L-tyrosine using the Fmoc group. This is typically achieved by reacting L-tyrosine with Fmoc chloride in the presence of a base such as sodium bicarbonate.

Sulfonation: The phenolic hydroxyl group of the protected tyrosine is then sulfonated using sulfur trioxide-pyridine complex or chlorosulfonic acid.

Sodium Salt Formation: The final step involves neutralizing the sulfonic acid group with sodium hydroxide to form the sodium salt.

Industrial Production Methods: : The industrial production of Fmoc-O-Sulfo-L-Tyrosine sodium salt follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is typically purified using recrystallization or chromatography techniques .

化学反応の分析

Types of Reactions

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group of tyrosine.

Substitution: The sulfonate group can participate in nucleophilic substitution reactions, allowing for further modification of the molecule.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF).

Sulfonation: Sulfur trioxide-pyridine complex or chlorosulfonic acid.

Major Products

Deprotected Tyrosine: Removal of the Fmoc group yields O-Sulfo-L-Tyrosine.

Modified Derivatives: Substitution reactions can yield various derivatives depending on the nucleophile used.

類似化合物との比較

Similar Compounds

Fmoc-L-Tyrosine: Similar structure but lacks the sulfonate group.

Fmoc-O-Phospho-L-Tyrosine: Contains a phosphate group instead of a sulfonate group.

Uniqueness

特性

CAS番号 |

106864-37-3 |

|---|---|

分子式 |

C24H20NNaO8S |

分子量 |

505.5 g/mol |

IUPAC名 |

sodium;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-sulfooxyphenyl)propanoate |

InChI |

InChI=1S/C24H21NO8S.Na/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31);/q;+1/p-1/t22-;/m0./s1 |

InChIキー |

WSZCHQPWBPMXJT-FTBISJDPSA-M |

SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)[O-])C(=O)O.[Na+] |

異性体SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OS(=O)(=O)O)C(=O)[O-].[Na+] |

正規SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)O)C(=O)[O-].[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![sodium;(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate](/img/structure/B1139191.png)

![9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione](/img/structure/B1139192.png)

![5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;hydrochloride](/img/structure/B1139195.png)